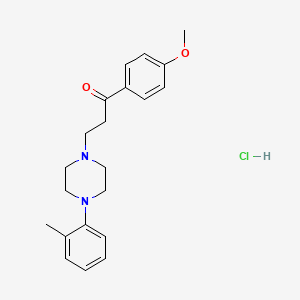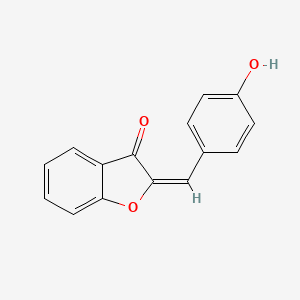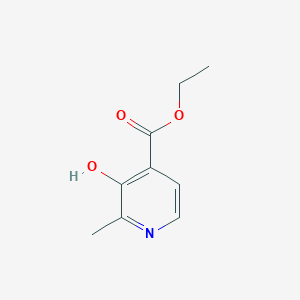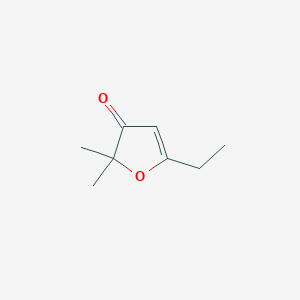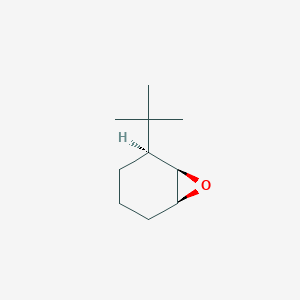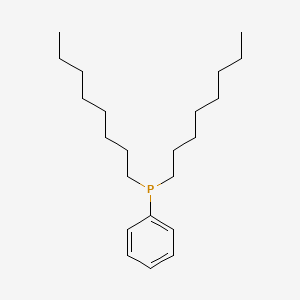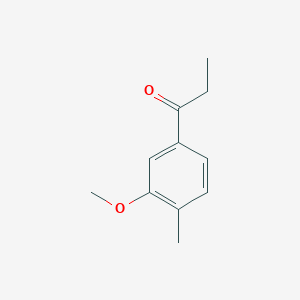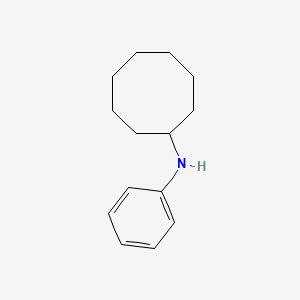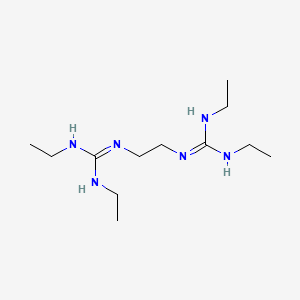
N'',N'''-Ethane-1,2-diylbis(N,N'-diethylguanidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two guanidine groups connected by an ethane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) typically involves the reaction of ethane-1,2-diamine with diethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) involves its interaction with specific molecular targets and pathways. The guanidine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also modulate enzyme activity and cellular signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl bridge but different substituents on the guanidine groups.
2,2’-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate: Another compound with an ethane-1,2-diyl bridge but different functional groups.
Uniqueness
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is unique due to its specific structure and the presence of diethylguanidine groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
13561-03-0 |
|---|---|
Fórmula molecular |
C12H28N6 |
Peso molecular |
256.39 g/mol |
Nombre IUPAC |
2-[2-[bis(ethylamino)methylideneamino]ethyl]-1,3-diethylguanidine |
InChI |
InChI=1S/C12H28N6/c1-5-13-11(14-6-2)17-9-10-18-12(15-7-3)16-8-4/h5-10H2,1-4H3,(H2,13,14,17)(H2,15,16,18) |
Clave InChI |
XYBSJKJSWCBMDR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=NCCN=C(NCC)NCC)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


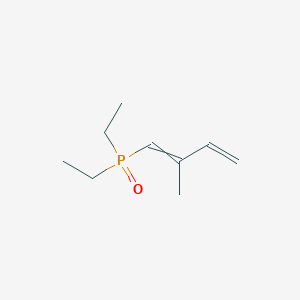


![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
